2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole, also known as NBMI, is a chemical compound that has recently gained attention due to its potential therapeutic applications. NBMI has been found to have excellent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole exerts its therapeutic effects by scavenging free radicals and reactive oxygen species, thereby reducing oxidative stress and inflammation in the body. It also chelates heavy metals, preventing them from causing further damage to cells and tissues.
Biochemical and Physiological Effects:
2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death in various tissues and organs. 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole has also been shown to improve mitochondrial function and increase cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole is its excellent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, one limitation of 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole is its potential toxicity at high doses, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the treatment of chronic inflammatory diseases such as arthritis and inflammatory bowel disease. Further research is also needed to determine the optimal dosage and administration of 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole for therapeutic use. Additionally, more studies are needed to fully understand the long-term effects of 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole on human health.
Synthesemethoden
2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole can be synthesized using a multi-step process involving the reaction of 4-nitrobenzyl chloride with 2-ethyl-1H-benzimidazole in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole in its pure form.
Wissenschaftliche Forschungsanwendungen
2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole has been extensively studied for its potential use in various scientific applications. It has been found to be effective in treating oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole has also shown promise in treating chronic inflammation-related diseases such as arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-ethyl-1-[(4-nitrophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-16-17-14-5-3-4-6-15(14)18(16)11-12-7-9-13(10-8-12)19(20)21/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUKOKYDKXQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(4-nitrobenzyl)-1H-benzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.